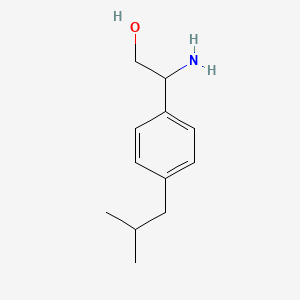
I(2)-Amino-4-(2-methylpropyl)benzeneethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-2-[4-(2-methylpropyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C12H19NO . It is a mono-constituent substance that belongs to the class of amines and alcohols. This compound is known for its unique structure, which includes an amino group and a hydroxyl group attached to a phenyl ring substituted with an isobutyl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[4-(2-methylpropyl)phenyl]ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-isobutylbenzaldehyde with nitromethane in the presence of a base to form 4-isobutyl-β-nitrostyrene. This intermediate is then reduced using hydrogenation to yield 2-amino-2-[4-(2-methylpropyl)phenyl]ethan-1-ol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions include the use of a suitable catalyst, such as palladium on carbon, and hydrogen gas under controlled temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-2-[4-(2-methylpropyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is typically employed.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-isobutylbenzaldehyde or 4-isobutylbenzoic acid.
Reduction: Formation of 2-amino-2-[4-(2-methylpropyl)phenyl]ethanamine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
2-amino-2-[4-(2-methylpropyl)phenyl]ethan-1-ol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-amino-2-[4-(2-methylpropyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-2-[4-(2-methylpropyl)phenyl]propan-1-ol: Similar structure but with a propanol group instead of an ethanol group.
4-(2-amino-2-methylpropyl)phenol: Similar structure but with a phenol group instead of an ethanol group.
2-amino-2-[4-(2-methylpropyl)phenyl]ethanamine: Similar structure but with an amine group instead of an ethanol group.
Uniqueness
2-amino-2-[4-(2-methylpropyl)phenyl]ethan-1-ol is unique due to its combination of an amino group and a hydroxyl group attached to a phenyl ring with an isobutyl substitution. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propriétés
Numéro CAS |
1094627-43-6 |
|---|---|
Formule moléculaire |
C12H19NO |
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
2-amino-2-[4-(2-methylpropyl)phenyl]ethanol |
InChI |
InChI=1S/C12H19NO/c1-9(2)7-10-3-5-11(6-4-10)12(13)8-14/h3-6,9,12,14H,7-8,13H2,1-2H3 |
Clé InChI |
RDPNHWLNDXXQJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


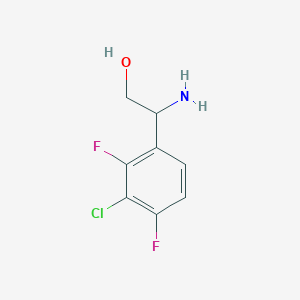
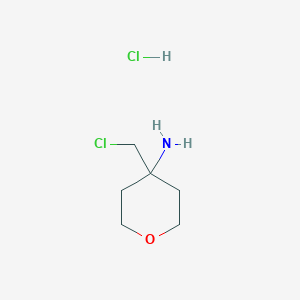
![Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B13518208.png)
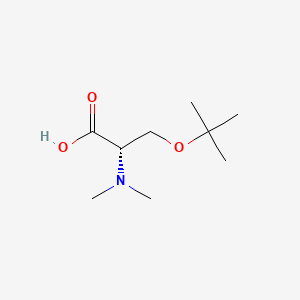
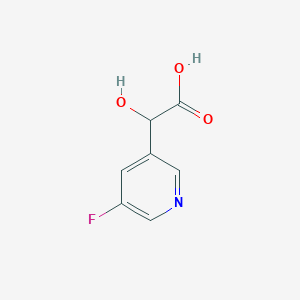
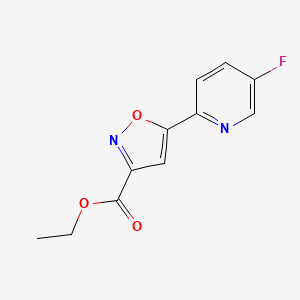
![3-[(3-Bromophenyl)methylidene]azetidine hydrochloride](/img/structure/B13518230.png)
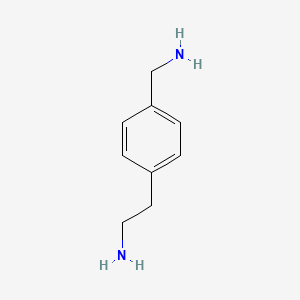
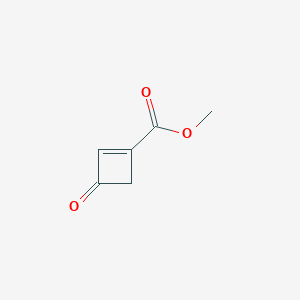
![Methyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13518234.png)
aminehydrochloride](/img/structure/B13518243.png)
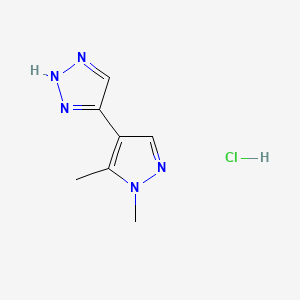
![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B13518264.png)

